molecular formula C9H16N2O B1399474 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one CAS No. 1250178-52-9

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one

Cat. No.: B1399474
CAS No.: 1250178-52-9
M. Wt: 168.24 g/mol
InChI Key: UOEQVGGEGKRRLM-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidinone ring fused with a pyrrolidine moiety, making it a unique structure with potential biological and chemical properties.

Scientific Research Applications

1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Future Directions

The future directions in the research of pyrrolidine derivatives, including “1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one”, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog with a single pyrrolidinone ring.

    Pyrrolidine: A related compound with a pyrrolidine ring but lacking the pyrrolidinone moiety.

    N-Methylpyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: 1-(Pyrrolidin-3-ylmethyl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-2-1-5-11(9)7-8-3-4-10-6-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEQVGGEGKRRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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